molecular formula C8H14N2O2 B13817170 2,3-Piperazinedione,1,4-diethyl-(9CI) CAS No. 285570-58-3

2,3-Piperazinedione,1,4-diethyl-(9CI)

Cat. No.: B13817170
CAS No.: 285570-58-3
M. Wt: 170.21 g/mol
InChI Key: XSTWGDJGUPLKFJ-UHFFFAOYSA-N
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Description

2,3-Piperazinedione,1,4-diethyl-(9CI) is a chemical compound with the molecular formula C8H14N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Piperazinedione,1,4-diethyl-(9CI) typically involves the cyclization of 1,2-diamine derivatives with suitable reagents. One common method includes the reaction of N-propylethylenediamine with diethyl oxalate in ethanol under reflux conditions. The reaction mixture is stirred for an extended period, followed by purification through flash chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for 2,3-Piperazinedione,1,4-diethyl-(9CI) are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Piperazinedione,1,4-diethyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives of the original compound .

Scientific Research Applications

2,3-Piperazinedione,1,4-diethyl-(9CI) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 2,3-Piperazinedione,1,4-diethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diethylpiperazine-2,3-dione
  • 1,4-Dimethylpiperazine-2,3-dione
  • 1,4-Dipropylpiperazine-2,3-dione

Uniqueness

2,3-Piperazinedione,1,4-diethyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

285570-58-3

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

1,4-diethylpiperazine-2,3-dione

InChI

InChI=1S/C8H14N2O2/c1-3-9-5-6-10(4-2)8(12)7(9)11/h3-6H2,1-2H3

InChI Key

XSTWGDJGUPLKFJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC

Origin of Product

United States

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